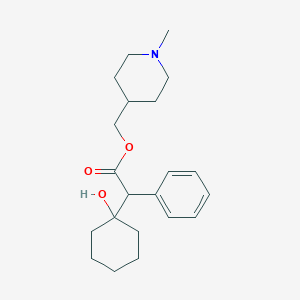
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester, commonly known as MPHP, is a synthetic compound that belongs to the class of cathinones. MPHP is a psychoactive drug that has a similar chemical structure to amphetamines and cathinones. It is known for its stimulant and euphoric effects and is commonly used as a recreational drug. However, MPHP has also gained attention in the scientific community due to its potential applications in research.
作用机制
The mechanism of action of MPHP involves the inhibition of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the reward pathway, leading to the drug's euphoric effects.
生化和生理效应
The use of MPHP has been shown to result in a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also lead to the release of stress hormones such as cortisol and adrenaline. Long-term use of MPHP has been associated with a range of negative effects, including addiction, psychosis, and cognitive impairment.
实验室实验的优点和局限性
The use of MPHP in research has several advantages. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders. However, the use of MPHP in research also has several limitations. Its psychoactive effects can make it difficult to control for confounding variables in experimental settings. Additionally, the long-term effects of MPHP use are not well understood, making it difficult to assess the potential risks associated with its use.
未来方向
There are several potential future directions for the use of MPHP in research. One potential area of research is the development of MPHP-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and ADHD. Another potential area of research is the development of new cathinone-based drugs with improved safety profiles. Additionally, further research is needed to better understand the long-term effects of MPHP use and the potential risks associated with its use.
合成方法
The synthesis of MPHP involves the reaction of alpha-phenylcyclohexanone with 4-methylpiperidine and methyl iodide. The resulting compound is then hydrolyzed to form MPHP. The synthesis of MPHP is relatively simple and can be carried out in a laboratory setting.
科研应用
MPHP has gained attention in the scientific community due to its potential applications in research. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
性质
CAS 编号 |
101564-13-0 |
|---|---|
产品名称 |
1-Hydroxy-alpha-phenylcyclohexaneacetic acid (1-methyl-4-piperidyl)methyl ester |
分子式 |
C21H31NO3 |
分子量 |
345.5 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl)methyl 2-(1-hydroxycyclohexyl)-2-phenylacetate |
InChI |
InChI=1S/C21H31NO3/c1-22-14-10-17(11-15-22)16-25-20(23)19(18-8-4-2-5-9-18)21(24)12-6-3-7-13-21/h2,4-5,8-9,17,19,24H,3,6-7,10-16H2,1H3 |
InChI 键 |
WMYRFQWJUCGVSV-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
规范 SMILES |
CN1CCC(CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCCC3)O |
同义词 |
(1-Methyl-4-piperidyl)methyl(1-hydroxycyclohexyl)phenylacetate |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



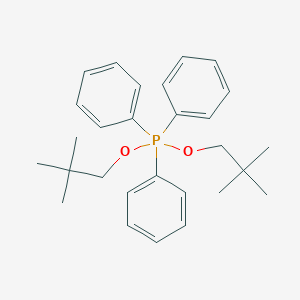

![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
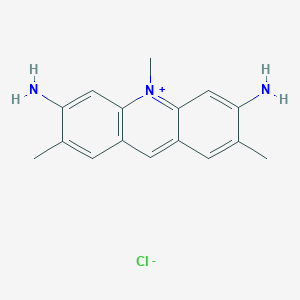
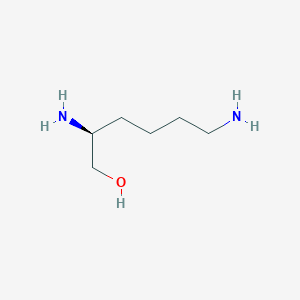
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-](/img/structure/B20832.png)
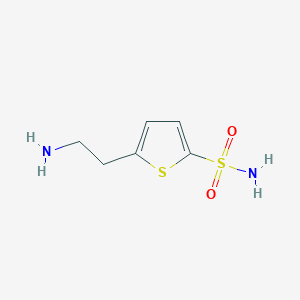
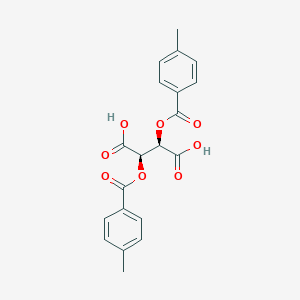
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
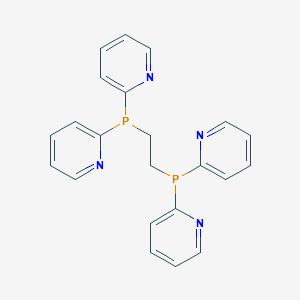
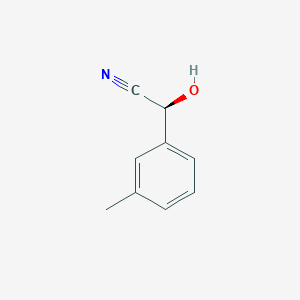
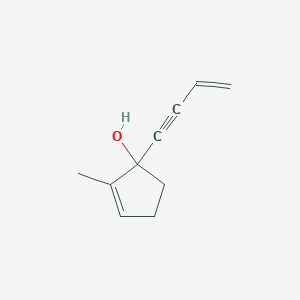
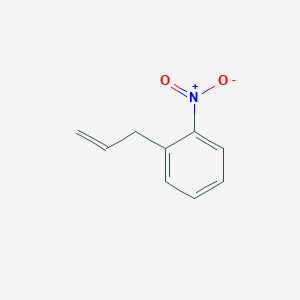
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)